Cas no 1178285-27-2 (4-{[(Benzyloxy)carbonyl](propan-2-yl)amino}butanoic acid)
4-{[(Benzyloxy)carbonyl](propan-2-yl)amino}butanoic acid Chemical and Physical Properties
Names and Identifiers
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- 1178285-27-2
- 4-{[(benzyloxy)carbonyl](propan-2-yl)amino}butanoic acid
- EN300-6990298
- 4-{[(Benzyloxy)carbonyl](propan-2-yl)amino}butanoic acid
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- Inchi: 1S/C15H21NO4/c1-12(2)16(10-6-9-14(17)18)15(19)20-11-13-7-4-3-5-8-13/h3-5,7-8,12H,6,9-11H2,1-2H3,(H,17,18)
- InChI Key: IFYLVLYBIIZKHE-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C(N(CCCC(=O)O)C(C)C)=O
Computed Properties
- Exact Mass: 279.14705815g/mol
- Monoisotopic Mass: 279.14705815g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 8
- Complexity: 311
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 66.8Ų
4-{[(Benzyloxy)carbonyl](propan-2-yl)amino}butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6990298-0.05g |
4-{[(benzyloxy)carbonyl](propan-2-yl)amino}butanoic acid |
1178285-27-2 | 95.0% | 0.05g |
$455.0 | 2025-03-12 | |
| Enamine | EN300-6990298-0.1g |
4-{[(benzyloxy)carbonyl](propan-2-yl)amino}butanoic acid |
1178285-27-2 | 95.0% | 0.1g |
$476.0 | 2025-03-12 | |
| Enamine | EN300-6990298-0.25g |
4-{[(benzyloxy)carbonyl](propan-2-yl)amino}butanoic acid |
1178285-27-2 | 95.0% | 0.25g |
$498.0 | 2025-03-12 | |
| Enamine | EN300-6990298-0.5g |
4-{[(benzyloxy)carbonyl](propan-2-yl)amino}butanoic acid |
1178285-27-2 | 95.0% | 0.5g |
$520.0 | 2025-03-12 | |
| Enamine | EN300-6990298-1.0g |
4-{[(benzyloxy)carbonyl](propan-2-yl)amino}butanoic acid |
1178285-27-2 | 95.0% | 1.0g |
$541.0 | 2025-03-12 | |
| Enamine | EN300-6990298-2.5g |
4-{[(benzyloxy)carbonyl](propan-2-yl)amino}butanoic acid |
1178285-27-2 | 95.0% | 2.5g |
$1063.0 | 2025-03-12 | |
| Enamine | EN300-6990298-5.0g |
4-{[(benzyloxy)carbonyl](propan-2-yl)amino}butanoic acid |
1178285-27-2 | 95.0% | 5.0g |
$1572.0 | 2025-03-12 | |
| Enamine | EN300-6990298-10.0g |
4-{[(benzyloxy)carbonyl](propan-2-yl)amino}butanoic acid |
1178285-27-2 | 95.0% | 10.0g |
$2331.0 | 2025-03-12 |
4-{[(Benzyloxy)carbonyl](propan-2-yl)amino}butanoic acid Related Literature
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 4-{[(Benzyloxy)carbonyl](propan-2-yl)amino}butanoic acid
Introduction to 4-{[(Benzyloxycarbonyl)(propan-2-ylamino})butanoic Acid (CAS No. 1178285-27-2)
4-{[(Benzyloxycarbonyl)(propan-2-ylamino})butanoic acid, identified by its CAS number CAS No. 1178285-27-2, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a unique structural framework, has garnered attention due to its potential applications in drug development and molecular biology research. The presence of both benzyloxy and propan-2-ylamino functional groups makes it a versatile intermediate for synthesizing more complex molecules, particularly in the context of peptide mimetics and protease inhibitors.
The benzyloxycarbonyl group is a well-known protecting group in peptide chemistry, widely used to safeguard the amine functionality during synthetic processes. This group is particularly valuable in multi-step syntheses where selective deprotection is required. On the other hand, the propan-2-ylamino moiety introduces a secondary amine, which can participate in various chemical reactions such as acylation, alkylation, or cyclization. The butanoic acid backbone provides a hydrophobic region that can be exploited for designing molecules with specific solubility and metabolic properties.
In recent years, there has been a surge in research focused on developing novel inhibitors targeting various therapeutic areas, including cancer, inflammation, and neurodegenerative diseases. The structural motif of 4-{[(Benzyloxycarbonyl)(propan-2-ylamino})butanoic acid has been explored as a scaffold for designing molecules that interact with biological targets. For instance, derivatives of this compound have shown promise in inhibiting specific proteases involved in disease pathways. The ability to modify both the protecting group and the side chain allows for fine-tuning of physicochemical properties, enhancing binding affinity and selectivity.
The synthesis of 4-{[(Benzyloxycarbonyl)(propan-2-ylamino})butanoic acid involves multi-step organic transformations, starting from readily available precursors. A common synthetic route includes the formation of the amide bond between N-benzyloxycarbonylpropionamide and propan-2-ammonium salt, followed by purification steps such as recrystallization or column chromatography. Advances in catalytic methods have also enabled more efficient synthetic pathways, reducing reaction times and improving yields.
The compound's relevance extends beyond its use as an intermediate. Its unique structural features make it a valuable tool for studying enzyme-substrate interactions and developing computational models for drug design. Computational chemistry techniques, such as molecular dynamics simulations and quantum mechanical calculations, have been employed to understand how 4-{[(Benzyloxycarbonyl)(propan-2-ylamino})butanoic acid interacts with biological targets at the molecular level. These studies not only provide insights into its mechanism of action but also guide the design of next-generation analogs with improved pharmacological profiles.
In clinical research, derivatives of this compound have been investigated for their potential therapeutic effects. For example, modifications aimed at enhancing metabolic stability or improving oral bioavailability have been explored. Preclinical studies have demonstrated that certain analogs exhibit significant activity against disease models while maintaining low toxicity profiles. These findings highlight the compound's potential as a lead molecule for further drug development efforts.
The growing interest in this compound underscores its importance in modern pharmaceutical research. As new synthetic methodologies emerge and our understanding of biological systems deepens, compounds like 4-{[(Benzyloxycarbonyl)(propan-2-ylamino})butanoic acid are likely to play an increasingly significant role in the discovery and development of novel therapeutics. Collaborative efforts between synthetic chemists, biochemists, and medicinal chemists will be crucial in realizing this potential and translating laboratory findings into tangible benefits for patients worldwide.
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